2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-28-19-11-5-4-10-18(19)23-20(26)14-30-22-24-17-9-3-2-8-16(17)21(27)25(22)13-15-7-6-12-29-15/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYKSODTLNTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to handle large quantities of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives .
Scientific Research Applications
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Structure : Replaces the furan-2-ylmethyl group with a 4-methylphenyl group.
N-(4-Chlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Structure : Features 4-bromophenyl and 4-chlorophenyl groups.
- Key Differences : Halogen atoms (Br, Cl) increase molecular weight (500.8 g/mol) and electron-withdrawing effects, which may enhance binding to electrophilic regions in enzymes.
- Activity : Bromine and chlorine substituents are associated with improved antimicrobial activity but may reduce solubility .
Variations in the Acetamide Substituent
N-(2-Methoxyphenyl) vs. N-(Cyclohexyl) Derivatives
- Example : N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 4, ).
- Key Differences : Cyclohexyl groups introduce aliphatic bulk, reducing aromatic interactions but improving metabolic stability.
- Activity : Cyclohexyl analogs show moderate inhibitory effects on Mycobacterium tuberculosis, whereas 2-methoxyphenyl derivatives may target inflammatory pathways .
N-(3-Fluoro-4-methylphenyl) Analog
- Structure : Substitutes 2-methoxyphenyl with a 3-fluoro-4-methylphenyl group.
- Key Differences : Fluorine’s electronegativity and methyl’s hydrophobicity enhance binding to hydrophobic pockets in proteins.
- Activity : Fluorinated analogs often exhibit improved pharmacokinetic profiles, though direct comparisons with the target compound are lacking .
Core Heterocycle Modifications
Benzofuropyrimidinone Derivatives
- Example : 2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide.
- Activity: Such compounds are explored for anticancer applications, diverging from the anti-inflammatory focus of quinazolinones .
1,3,4-Oxadiazole Derivatives
- Example : 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide.
- Key Differences : The oxadiazole ring introduces a planar, electron-deficient system, altering redox properties.
- Activity : These derivatives show potent anti-exudative activity (AEA), with a 10 mg/kg dose comparable to diclofenac sodium (8 mg/kg) .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Trends
- Anti-Inflammatory Activity : The target compound’s furan and 2-methoxyphenyl groups align with structural motifs in anti-exudative agents. Derivatives with electron-donating groups (e.g., methoxy) show superior AEA compared to halogenated analogs .
- Antimicrobial Potential: Halogenated quinazolinones (e.g., 4-bromo, 4-chloro) exhibit broad-spectrum activity, though toxicity remains a concern .
- Synthetic Efficiency : Green chemistry approaches for oxadiazole derivatives reduce reaction times (<4 hours) compared to traditional reflux methods (5–13 hours) .
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
- S : Sulfur
This compound features a quinazoline core substituted with a furan moiety and a methoxyphenyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate to strong antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound was also evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 and caspase-9 in treated cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound showed promising anti-inflammatory activity. In vitro studies using RAW 264.7 macrophages demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cancer cells leading to apoptosis.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it may alleviate inflammation.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline-based compounds and assessed their biological activities. Among these, the compound showed superior activity profiles compared to others tested, particularly in inhibiting bacterial growth and inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
